N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-2,1,3-benzothiadiazole and 2-methyl-5-nitro-1H-imidazole. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process may include steps like purification through recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzothiadiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole structures.
Imidazole Derivatives: Compounds with similar imidazole structures.
Uniqueness
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the combination of benzothiadiazole and imidazole moieties, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C13H12N6O3S |
---|---|
Molecular Weight |
332.34 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N6O3S/c1-7-3-4-9-13(17-23-16-9)12(7)15-10(20)6-18-8(2)14-5-11(18)19(21)22/h3-5H,6H2,1-2H3,(H,15,20) |
InChI Key |
YZZOWVJKSYFFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CN3C(=NC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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